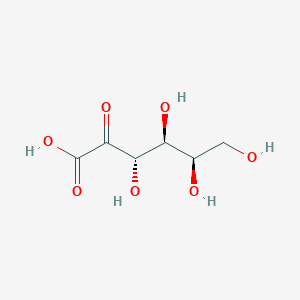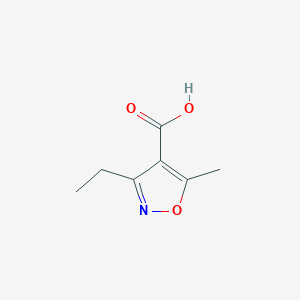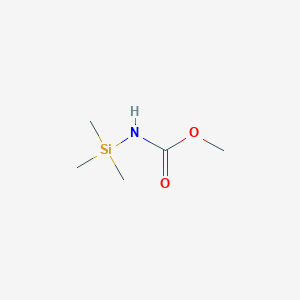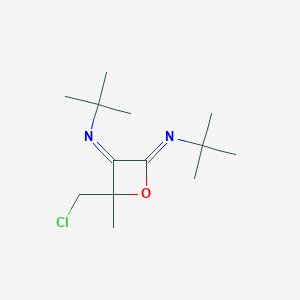
Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is a derivative of 1,4-dihydropyridine (DHP), a class of compounds known for their role as calcium channel blockers and their wide range of pharmacological activities. These compounds have been extensively studied due to their therapeutic potential, particularly in cardiovascular diseases. The DHP derivatives are characterized by their dihydropyridine core, which can be modified at various positions to alter their chemical and biological properties .
Synthesis Analysis
The synthesis of DHP derivatives often involves the Hantzsch condensation reaction, which is a classical method for preparing these compounds. For instance, dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)pyridine-3,5-dicarboxylate was synthesized using microwave irradiation in the presence of iodine under solvent-free conditions, demonstrating a modern approach to the traditional synthesis . Chiral DHP derivatives have also been synthesized, such as the asymmetric synthesis of 2,6-dimethyl-4-(3-nitrate yl) phenyl-1,4-dihydro-pyridine-3-ethyl-5-carboxylate, which was achieved using chiral phase transfer catalysts .
Molecular Structure Analysis
The molecular structure of DHP derivatives has been characterized using various spectroscopic techniques, including infrared absorption spectrum (IR), proton nuclear magnetic resonance (1H NMR), ultraviolet spectrum (UV), and fluorescence techniques. X-ray single crystal diffraction has been employed to determine the solid-state structure of these compounds, revealing details such as the orientation of substituents and the conformation of the dihydropyridine ring . Density functional theory (DFT) and time-dependent density functional theory (TDDFT) calculations have provided insights into the molecular frontier orbitals and the electronic absorption and emission spectra .
Chemical Reactions Analysis
DHP derivatives participate in a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. For example, the reaction of 2H-3-chromenecarbaldehydes with ethyl 3-aminocrotonate in the presence of acetic acid led to the formation of chromene-substituted DHPs . The reactivity of these compounds can be influenced by the substituents on the dihydropyridine ring, as seen in the synthesis of permanently charged chiral DHPs, which showed activity on L-type calcium channels .
Physical and Chemical Properties Analysis
The physical and chemical properties of DHP derivatives are closely related to their molecular structure. The dihydropyridine ring can adopt different conformations, such as the boat conformation observed in the crystal structure of 2,6-dimethyl-4-phenyl-3,5-diethoxycarbonyl-1,4-dihydropyridine . The stability of these compounds can vary; some are stable to air oxidation, while others may decompose upon exposure to the atmosphere . The electronic properties, such as basicity and reactivity towards radicals, are also important characteristics that can be tuned by modifying the substituents on the dihydropyridine core .
Scientific Research Applications
Chemical Reactions and Derivatives
Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate is involved in various chemical reactions leading to the formation of different derivatives. For instance, it has been found to undergo base-catalysed reactions to derivatives of both 4H- and 3H-azepines, which can be reversed by hydrochloric acid (Anderson & Johnson, 1966). Moreover, the compound has been synthesized through Hantzsch condensation reaction, highlighting its utility in organic synthesis (Zhang, Pan, & Liu, 2009).
Photooxidation Processes
In photooxidation processes, 1,4-dihydropyridines, including dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, have been successfully photooxidized to corresponding pyridines under suitable conditions (Mitsunobu, Matsumoto, Wada, & Masuda, 1972).
Microwave-Assisted Synthesis
The compound has also been prepared in both batch mode and continuous flow conditions under microwave heating, with real-time monitoring by Raman spectroscopy (Christiaens, Vantyghem, Radoiu, & Vanden Eynde, 2013). This illustrates its relevance in modern, efficient synthesis techniques.
Structural Studies
Structural studies of 1,4-dihydropyridine derivatives, including dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate, have been conducted to better understand their properties. X-ray crystallography has been utilized to determine their structures, providing insights into their chemical behavior (Palmer & Andersen, 1996).
Catalytic Reactions
It has been used in catalytic reactions, such as the potassium iodide catalyzed reductive dehalogenation of α-halo-ketones, demonstrating its role as a reductant in organic synthesis (Li & Li, 2010).
Synthesis of Antimicrobial Agents
The compound's derivatives have been synthesized and evaluated for antimicrobial properties, indicating its potential application in developing new pharmaceuticals (Prakash et al., 2011).
Safety And Hazards
Future Directions
As a hydrogen source in conjugate reduction and organocatalytic reductive amination, “Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate” has potential applications in various fields of organic synthesis . Its role in the mechanism of electrochemical oxidation also opens up new avenues for research .
properties
IUPAC Name |
dimethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-6-8(10(13)15-3)5-9(7(2)12-6)11(14)16-4/h12H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDYIXOYTANTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(=C(N1)C)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169820 | |
| Record name | Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |
CAS RN |
17438-14-1 | |
| Record name | 3,5-Dimethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17438-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017438141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[(2S,4aS,10aR)-6-acetyloxy-1,1,4a-trimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-2-yl] acetate](/img/structure/B99272.png)

![6-Chloro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B99276.png)
